molecular formula C26H29N3O B247400 1-[1-(1-Naphthoyl)-4-piperidinyl]-4-phenylpiperazine

1-[1-(1-Naphthoyl)-4-piperidinyl]-4-phenylpiperazine

Cat. No. B247400
M. Wt: 399.5 g/mol
InChI Key: KUXCNYSBVCVBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(1-Naphthoyl)-4-piperidinyl]-4-phenylpiperazine, commonly known as NPP, is a synthetic compound that has been widely used in scientific research. NPP belongs to the class of piperazine-based designer drugs, which are structurally similar to other psychoactive substances, such as amphetamines and cathinones. In

Mechanism Of Action

The mechanism of action of NPP involves its interaction with the serotonin receptor 5-HT1A. NPP binds to the receptor and activates it, leading to the modulation of neurotransmitter release. NPP has also been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
NPP has been shown to have various biochemical and physiological effects, including changes in behavior, motor activity, and body temperature. NPP has also been shown to induce hyperlocomotion and stereotypy in rodents, which are indicative of its psychoactive properties. NPP has been shown to increase the release of dopamine and norepinephrine in the brain, leading to its stimulant effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using NPP in lab experiments is its potency and selectivity for the serotonin receptor 5-HT1A. NPP has also been shown to have a long duration of action, making it useful in behavioral studies. However, one of the limitations of using NPP is its potential for abuse and dependence, which may limit its use in certain studies.

Future Directions

Future research on NPP could focus on its potential therapeutic applications, such as its use in the treatment of depression and anxiety disorders. Research could also focus on the development of novel piperazine-based designer drugs that have improved selectivity and reduced potential for abuse. Additionally, research could focus on the development of new methods for the synthesis and purification of NPP and other designer drugs.

Synthesis Methods

The synthesis of NPP involves the reaction between 1-naphthoyl chloride and 4-phenylpiperazine in the presence of a base such as triethylamine. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. The chemical structure of NPP is confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

NPP has been used in various scientific research studies, including neuropharmacology, toxicology, and drug discovery. NPP is a potent agonist of the serotonin receptor 5-HT1A and has been shown to modulate the release of neurotransmitters such as dopamine and norepinephrine. NPP has also been used as a tool compound to study the structure-activity relationship of piperazine-based designer drugs and their interactions with various receptors.

properties

Product Name

1-[1-(1-Naphthoyl)-4-piperidinyl]-4-phenylpiperazine

Molecular Formula

C26H29N3O

Molecular Weight

399.5 g/mol

IUPAC Name

naphthalen-1-yl-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C26H29N3O/c30-26(25-12-6-8-21-7-4-5-11-24(21)25)29-15-13-23(14-16-29)28-19-17-27(18-20-28)22-9-2-1-3-10-22/h1-12,23H,13-20H2

InChI Key

KUXCNYSBVCVBQI-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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